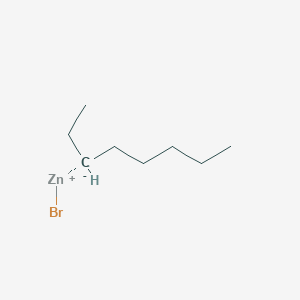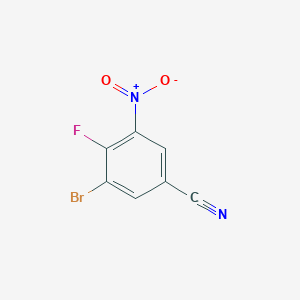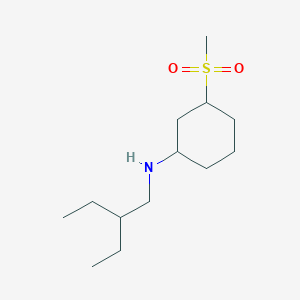
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group attached to a hydroxybutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxobutanoate.
Reduction: Formation of 3-(2,4-dichlorophenyl)-3-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The hydroxybutanoate moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate: Differing by the oxidation state of the hydroxy group.
3-(2,4-Dichlorophenyl)-3-hydroxybutanoic acid: Differing by the presence of a carboxylic acid group instead of an ester.
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate: Differing by the length of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14Cl2O3 |
|---|---|
Poids moléculaire |
277.14 g/mol |
Nom IUPAC |
ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-17-11(15)7-12(2,16)9-5-4-8(13)6-10(9)14/h4-6,16H,3,7H2,1-2H3 |
Clé InChI |
AVJDGWQVGAETLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(C1=C(C=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


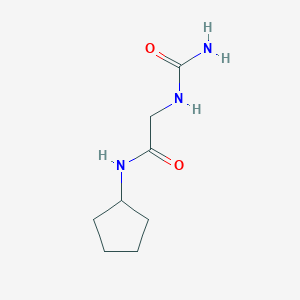
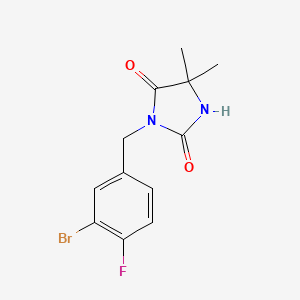
![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B14894775.png)
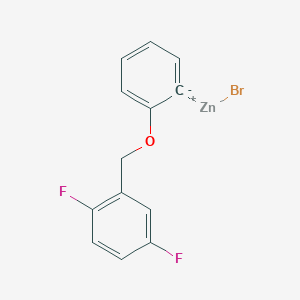
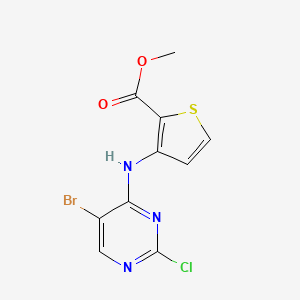
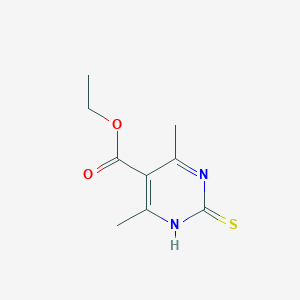
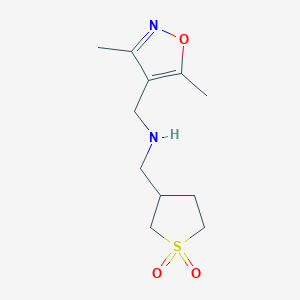
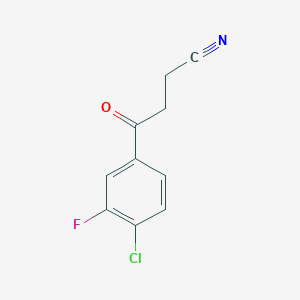
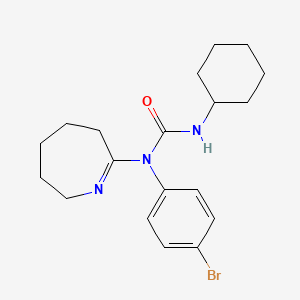
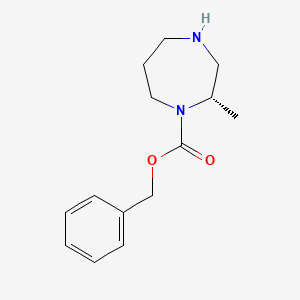
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
